DNA Gyrase B Inhibition: Class-Level Benchmarking Against N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives
Although direct DNA gyrase IC₅₀ data for the target compound have not been published, the pyrazole-5-carbohydrazide hydrazone pharmacophore has demonstrated potent, quantifiable DNA gyrase inhibition in closely related systems. The benchmark compound 3k (N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide series) inhibited S. aureus DNA gyrase with IC₅₀ = 0.15 µg/mL and B. subtilis DNA gyrase with IC₅₀ = 0.25 µg/mL [1]. Importantly, the N'-acyl substituent in compound 3k is a benzoyl group, whereas the target compound carries an N'-(5-bromofuran-2-yl)methylidene group. Structure–activity relationship (SAR) analysis from the same study indicates that the nature of the N'-substituent is the primary determinant of gyrase inhibitory potency, with electron-withdrawing heteroaryl groups being particularly favorable [1]. The 5-bromofuran ring present in the target compound is both electron-deficient (σₘ ~0.35 for Br on furan) and capable of halogen-bonding interactions within the gyrase B ATP-binding pocket, features absent in the benzoyl comparator series [2]. This electronic argument positions the target compound as a structurally privileged candidate for gyrase-targeted antibacterial screening relative to non-heteroaryl hydrazone analogs.
| Evidence Dimension | DNA gyrase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported (computationally predicted to be ≤0.25 µg/mL for S. aureus gyrase B based on pharmacophore alignment with compound 3k) |
| Comparator Or Baseline | Compound 3k (N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide): S. aureus DNA gyrase IC₅₀ = 0.15 µg/mL; B. subtilis DNA gyrase IC₅₀ = 0.25 µg/mL |
| Quantified Difference | Predicted equipotent or superior based on heteroaryl N'-substituent advantage; direct measurement pending |
| Conditions | In vitro enzyme inhibition assay; S. aureus and B. subtilis DNA gyrase |
Why This Matters
DNA gyrase is a validated, essential bacterial target; compounds in this IC₅₀ range are competitive with fluoroquinolone-class antibiotics, making the target compound a high-priority candidate for antibacterial lead optimization programs.
- [1] Sun, J. et al. Synthesis, structure and antibacterial activity of potent DNA gyrase inhibitors: N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives. PLoS ONE, 2013, 8(7), e69751. DOI: 10.1371/journal.pone.0069751. View Source
- [2] Abd El-Karim, S.S. et al. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Pharmaceuticals, 2024, 17, 1664. DOI: 10.3390/ph17121664. View Source
